molecular formula C10H14N2O2 B14493203 N-(1-Hydroxy-3-phenylpropyl)urea CAS No. 64280-41-7

N-(1-Hydroxy-3-phenylpropyl)urea

Cat. No.: B14493203
CAS No.: 64280-41-7
M. Wt: 194.23 g/mol
InChI Key: HCURWNXRTMRGJD-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-3-phenylpropyl)urea, with the CAS number 275378-91-1, is a synthetic organic compound featuring a urea backbone substituted with a hydroxy-phenylpropyl group. This structure classifies it among the family of urea derivatives, which are extensively investigated in scientific research for their diverse biological activities and utility as chemical building blocks. The molecular formula for this compound is C 10 H 14 N 2 O 2 and it has a molecular weight of 194.23 g/mol . Urea derivatives are prominent scaffolds in medicinal chemistry and drug discovery. They are frequently explored as potential antimicrobial agents, with some analogs showing promising growth inhibition against pathogens like Acinetobacter baumannii . Furthermore, the 1,3-disubstituted urea pharmacophore is a critical structure found in potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH), a therapeutic target for cardiovascular diseases and inflammation . The mechanism of action for urea-based compounds often involves the formation of key hydrogen bonds with active site residues of target enzymes, effectively modulating their biological activity . This compound serves as a valuable intermediate for the synthesis of more complex molecules. Its structure, which includes both a hydrogen-bonding urea group and a hydroxy group, makes it a versatile precursor for constructing diverse chemical libraries. Researchers utilize such compounds in structure-activity relationship (SAR) studies to optimize bioactivity and in chemical biology as probes to study enzymatic pathways . Attention: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

64280-41-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(1-hydroxy-3-phenylpropyl)urea

InChI

InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)

InChI Key

HCURWNXRTMRGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)N)O

Origin of Product

United States

Preparation Methods

Hydrogenation and Workup Optimization

Post-addition hydrogenation employs palladium on carbon (Pd/C) under 0.3 MPa H₂ pressure to remove benzyl protecting groups. Critical parameters include:

  • Solvent selection : Isopropanol minimizes side reactions while enabling high recovery rates (93–96%).
  • Acid additives : Trifluoroacetic acid (1 eq.) protonates intermediates, preventing Pd-induced racemization.
  • Crystallization : Methyl tert-butyl ether induces precipitation at 0–10°C, yielding >98% pure product.

Multi-Step Organic Synthesis Approaches

Urea Formation via Isocyanate Intermediates

Alternative routes involve generating the urea moiety through isocyanate-alcohol coupling . A representative protocol includes:

  • Synthesis of 3-phenylpropyl isocyanate : Treating 3-phenylpropan-1-amine with phosgene or triphosgene in dichloromethane.
  • Hydroxylamine coupling : Reacting the isocyanate with hydroxylamine hydrochloride in the presence of triethylamine, yielding N-(1-hydroxy-3-phenylpropyl)urea.

This method faces challenges in controlling exothermic reactions during isocyanate formation but offers scalability for industrial applications.

Protecting Group Strategies

Key intermediates often require protection of the hydroxyl group:

  • p-Methoxybenzyl (PMB) ethers : Removed via oxidative cleavage (DDQ, CH₂Cl₂/H₂O) without affecting the urea group.
  • Benzyl esters : Cleaved hydrogenolytically alongside terminal protections, simplifying purification.

Mechanistic Insights and Stereochemical Control

Transition-State Modeling

Density functional theory (DFT) studies of analogous systems reveal that urea catalysts stabilize zwitterionic transition states through dual hydrogen bonding. This interaction:

  • Lowers the activation energy by 4–6 kcal/mol compared to uncatalyzed reactions.
  • Enforces a staggered conformation in the imine intermediate, privileging Si-face attack.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., acetonitrile) improve catalyst solubility but reduce selectivity due to competitive H-bonding. Ethanol strikes an optimal balance, enhancing both yield (Δ+12%) and ee (Δ+5%) vs. dichloromethane.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/g) Reusability Waste Index
N-Phenylthiourea 12.50 No 0.8
Urea 0.15 No 0.1
Pd/C (10 wt%) 8.40 Yes (3×) 1.2

While urea is cost-effective, its lower activity necessitates larger quantities, increasing solvent waste. Pd/C’s recyclability offsets its upfront cost in continuous processes.

Environmental Impact Mitigation

  • Solvent recovery : Distillation reclaims >90% of isopropanol and methyl tert-butyl ether.
  • Catalyst immobilization : Silica-supported thioureas reduce leaching by 70% in flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.

    Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(1-Hydroxy-3-phenylpropyl)urea include quaternary ammonium compounds (QUATs) derived from the same hydroxy-phenylpropyl backbone, as well as conventional urea derivatives. Below is a detailed analysis:

Structural Analogs: Quaternary Ammonium Derivatives

highlights a series of QUATs synthesized from phenylalanine, including N-alkyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromides. These compounds share the 1-hydroxy-3-phenylpropyl moiety but replace the urea group with a quaternary ammonium head and variable alkyl chains (e.g., tetradecyl).

Key Differences and Implications for Activity:

Functional Group :

  • Target Compound : Urea group (-NH-CO-NH₂), neutral charge.
  • QUATs : Positively charged quaternary ammonium group, enabling electrostatic interactions with microbial membranes .

Alkyl Chain Length: The most active QUATs (e.g., tetradecyl derivatives) feature long hydrophobic chains, enhancing membrane penetration and microbicidal efficacy.

Enantiomerism: QUATs were synthesized as S- and R-enantiomers. The tetradecyl derivatives of both enantiomers showed superior activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum bactericidal/fungicidal concentrations (MBC) exceeding benzalkonium bromide (BAB), a commercial standard .

Quantitative Structure-Activity Relationship (QSAR) Insights :
The bilinear QSAR model from correlates increased alkyl chain length with enhanced antimicrobial activity in QUATs. This suggests that the absence of a hydrophobic chain in this compound may reduce its efficacy compared to QUATs, despite structural similarities in the hydroxy-phenylpropyl group .

Agricultural Urea Derivatives

and discuss urea’s role as a nitrogen fertilizer, comparing its residual effects with compost and gypsum. However, the hydroxy-phenylpropyl substituent likely alters its solubility and degradation kinetics compared to conventional urea, necessitating further study .

Data Tables

Table 1: Structural and Functional Comparison of this compound and QUATs

Compound Name Functional Group Key Structural Features Antimicrobial Activity (MBC)
This compound Urea Hydroxy-phenylpropyl, no alkyl chain Not reported
(2S)-N-tetradecyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromide Quaternary ammonium Tetradecyl chain, S-enantiomer Exceeds benzalkonium bromide (BAB)
(2R)-N-tetradecyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromide Quaternary ammonium Tetradecyl chain, R-enantiomer Exceeds BAB

Table 2: QSAR Parameters Influencing Antimicrobial Activity

Structural Feature Impact on Activity (QUATs) Relevance to Target Compound
Quaternary ammonium group Enhances membrane interaction Absent; neutral urea group may reduce efficacy
Long alkyl chain (C14) Increases hydrophobicity Absent; shorter hydroxy-phenylpropyl chain
Enantiomerism (S/R) Modulates target specificity Chirality present but untested

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